molecular formula C16H31FO2 B095029 2-Fluoropalmitic acid CAS No. 16518-94-8

2-Fluoropalmitic acid

Cat. No. B095029
CAS RN: 16518-94-8
M. Wt: 274.41 g/mol
InChI Key: JGRIJJOLCNCSNX-UHFFFAOYSA-N
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Description

2-Fluoropalmitic acid is a synthetic analog of palmitic acid, where a fluorine atom replaces a hydrogen atom at the alpha position. This modification imparts unique properties to the molecule, affecting its metabolic and enzymatic interactions within biological systems. The compound has been studied for its effects on cellular lipid metabolism and its potential to alter the composition of membrane lipids in cultured mammalian cells .

Synthesis Analysis

The synthesis of d,l-alpha-fluoropalmitic acid involves the tosylation of methyl-d,l-alpha-hydroxypalmitate followed by the displacement of the tosylated function with tetrabutylammonium fluoride in acetonitrile . This method provides a route to incorporate the fluorine atom into the fatty acid chain, creating the fluoro fatty acid analog.

Molecular Structure Analysis

While the specific molecular structure analysis of 2-fluoropalmitic acid is not detailed in the provided papers, the introduction of a fluorine atom is known to significantly alter the physical and chemical properties of organic molecules. Fluorine's high electronegativity and small size can affect the molecule's reactivity and interactions with biological systems .

Chemical Reactions Analysis

2-Fluoropalmitic acid has been shown to be incorporated into cellular lipids without modification, specifically into phosphatidylcholine and sphingomyelin, as well as into neutral glycosphingolipids and ceramides. This incorporation suggests that the fluoro fatty acid can participate in the same chemical reactions as its non-fluorinated counterpart, albeit with altered kinetics or regulatory effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoropalmitic acid are influenced by the presence of the fluorine atom. The compound was found to be taken up by Balb/c 3T3 cells and incorporated into membrane lipids. It did not affect cell growth significantly at a concentration of 0.28 mM, and cell morphology remained unchanged. The fluoro fatty acid was not incorporated into long-chain sphingolipid bases, indicating a potential inhibition of sphingosine synthesis. Additionally, 2-fluoropalmitic acid inhibited the formation of palmitoyl-CoA by long-chain acyl-CoA synthetase in vitro, suggesting that it may interfere with CoA thiol ester-dependent steps in lipid modification .

Scientific Research Applications

  • Inhibitor in Sex Pheromone Biosynthesis : Delgado et al. (1991) synthesized several monofluorinated fatty acids, including 2-fluoropalmitic acid, as potential inhibitors of β-oxidation in the biosynthesis of the sex pheromone of Spodoptera littoralis, an Egyptian armyworm (Delgado, Ruiz, Camps, Hôpital, & Guerrero, 1991).

  • Formation of Interdigitated Bilayers in Phosphatidylcholine : Hirsh et al. (1998) found that 16-fluoropalmitic acid, synthesized from 16-hydroxypalmitic acid, was used to create a monofluorinated phosphatidylcholine (F-DPPC). This fluorinated analog showed a higher phase transition temperature and formed fully interdigitated bilayers in the gel phase, differing from its nonfluorinated counterpart (Hirsh, Lazaro, Wright, Boggs, McIntosh, Schaefer, & Blazyk, 1998).

  • Effects on Cultured Mammalian Cells : Soltysiak et al. (1984) synthesized d,l-α-fluoropalmitic acid and examined its uptake and utilization by cultured Balb/c 3T3 cells. They found that this compound accumulated in membrane lipids without affecting cell growth or morphology and inhibited the formation of palmitoyl-CoA (Soltysiak, Matsuura, Bloomer, & Sweeley, 1984).

  • 19F-NMR and Fluorescence Polarization Studies : Esfahani et al. (1981) incorporated 16-fluoropalmitic acid into the plasma membrane of yeast for F-NMR spectra and fluorescence polarization studies. They observed hindered motions of the acyl chains and polar head groups in the intact membrane compared to liposomes (Esfahani, Cavanaugh, Pfeffer, Luken, & Devlin, 1981).

  • Myocardial Imaging Agents : Pochapsky et al. (1990) synthesized trifluorohexadecanoic acids, including variants of fluoropalmitic acid, as potential myocardial imaging agents for PET scans. Their studies indicated that fluorine substitution affects myocardial uptake and may block the beta-oxidation pathway (Pochapsky, VanBrocklin, Welch, & Katzenellenbogen, 1990).

Future Directions

2-Fluoropalmitic acid has been identified as a potential therapeutic agent against GBM . To extend these findings, physiological studies are required to examine the efficacy of 2-Fluoropalmitic acid against GBM in vivo .

properties

IUPAC Name

2-fluorohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRIJJOLCNCSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347659
Record name 2-Fluorohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoropalmitic acid

CAS RN

16518-94-8
Record name 2-Fluorohexadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518948
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Record name 16518-94-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluorohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
S Jiapaer, T Furuta, Y Dong… - Current …, 2020 - ingentaconnect.com
… We identified 2-fluoropalmitic acid (2FPA), a fatty acid inhibitor that inhibits sphingosine biosynthesis and long-chain acyl-CoA synthetase (ACSL) [12], as a novel therapeutic agent for …
Number of citations: 6 www.ingentaconnect.com
S Jiapaer, Y Dong, T Kitabayashi, T Furuta… - Neuro …, 2019 - academic.oup.com
… clarify the mechanism of drug effects, we investigated target molecules by gelatin zymography and western blot.á RESULTS: Acyl CoA synthetase inhibitor named 2-fluoropalmitic acid (…
Number of citations: 5 academic.oup.com
A Delgado, M Ruiz, F Camps, S Hopital… - Chemistry and physics of …, 1991 - Elsevier
… Silver fluoride, diethylaminosulfur trifluoride (DAST) and dichlorofluoromethane were used as fluorination agents in the synthesis of 2-fluoropalmitic acid, 3- and 4-fluoropalmitic acid …
Number of citations: 15 www.sciencedirect.com
MD Rokaw, DJ Benos, PM Palevsky… - Journal of Biological …, 1996 - ASBMB
… and absence of aldosterone and 37.5 μM 2-fluoropalmitic acid. Protein-matched whole cell … labeling of these proteins with the acyl group is markedly inhibited by 2-fluoropalmitic acid. …
Number of citations: 41 www.jbc.org
MC Yen, JY Kan, CJ Hsieh, PL Kuo… - Oncology …, 2017 - spandidos-publications.com
… 2-Fluoropalmitic acid is an analog of palmitic acid and a competitive inhibitor of ACSL (43). … Our results revealed that 2-fluoropalmitic acid and rosiglitazone did not affect cell growth (Fig. …
Number of citations: 42 www.spandidos-publications.com
HA Hostetler, AB Kier, F Schroeder - Biochemistry, 2006 - ACS Publications
… acid and 2-fluoropalmitic acid significantly altered the CD … The fact that 2-bromopalmitic acid and 2-fluoropalmitic acid … CD changes as elicited by 2-fluoropalmitic acid. Interestingly, the …
Number of citations: 112 pubs.acs.org
RE Lee, JW Armour, K Takayama, PJ Brennan… - … et Biophysica Acta (BBA …, 1997 - Elsevier
… 2-Bromopalmitic acid (product 2) and 2-fluoropalmitic acid (product 1) were purchased from the Aldrich Chemical Company and Matreya Inc., PA, respectively, and were used without …
Number of citations: 37 www.sciencedirect.com
J ZHANG, J TUCHOLSKI, M LESORT… - Biochemical …, 1999 - portlandpress.com
… 10 min to inhibit tyrosine phosphorylation or 300 µM 2-fluoropalmitic acid for 30 min to inhibit … occurred in response to both 2-fluoropalmitic acid and genistein compared with carbachol-…
Number of citations: 31 portlandpress.com
R Álvarez, DJ López, J Casas, V Lladó… - … et Biophysica Acta (BBA …, 2015 - Elsevier
… By contrast, and as described previously [28], an inhibitor of palmitoylation, 2-fluoropalmitic acid, did not affect either protein myristoylation or the electrophoretic mobility of the WT Gαi 1 …
Number of citations: 28 www.sciencedirect.com
LA Paige, GQ Zheng, SA DeFrees, JM Cassady… - Biochemistry, 1990 - ACS Publications
Department of Medicinal Chemistry andPharmacognosy, School of Pharmacy and Pharmacol Sciences, Purdue University, West Lafayette, Indiana 47907, and College of Pharmacy, …
Number of citations: 109 pubs.acs.org

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